molecular formula C20H32O6 B571078 11-dehydro Thromboxane B2-d4

11-dehydro Thromboxane B2-d4

Cat. No.: B571078
M. Wt: 372.5 g/mol
InChI Key: KJYIVXDPWBUJBQ-ZUCLGDGSSA-N
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Description

Contextualization of Eicosanoid Signaling Pathways in Biological Systems

Eicosanoids are a family of bioactive lipid signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids, most notably arachidonic acid. wikipedia.org These molecules are critical mediators in a vast array of physiological and pathological processes, including inflammation, immunity, pain perception, blood pressure regulation, and cell growth. wikipedia.org Eicosanoid signaling is a complex network involving the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. numberanalytics.com Once released, arachidonic acid is metabolized by one of three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP450). numberanalytics.commdpi.com

These pathways generate distinct classes of eicosanoids:

Prostaglandins (B1171923): Involved in inflammation, pain, and fever. numberanalytics.com

Thromboxanes: Key players in platelet aggregation and vasoconstriction. numberanalytics.comnumberanalytics.com

Leukotrienes: Mediate inflammatory and allergic reactions. numberanalytics.com

Lipoxins, Resolvins, and Eoxins: Generally involved in the resolution of inflammation. wikipedia.org

Eicosanoids typically act locally as autocrine or paracrine signals, affecting the cells that produce them or nearby cells. wikipedia.org Their synthesis and actions are tightly regulated, and dysregulation can contribute to various diseases, making the study of these pathways crucial for understanding and treating numerous human health conditions. mdpi.comnumberanalytics.com

Biochemical Significance of Thromboxane (B8750289) A2 and its Stable Metabolites in Research

Within the eicosanoid family, Thromboxane A2 (TXA2) is a highly potent but unstable compound with a half-life of only about 30 seconds under physiological conditions. jpp.krakow.pl Produced primarily by activated platelets, TXA2 exerts powerful biological effects, most notably stimulating platelet activation and aggregation and causing vasoconstriction. numberanalytics.comnih.gov These actions are critical for hemostasis (the cessation of bleeding) but can also contribute to pathological thrombosis, leading to heart attacks and strokes. jpp.krakow.plnih.gov

Due to its extreme instability, direct measurement of TXA2 in biological samples is not feasible. Researchers instead rely on quantifying its more stable, inactive metabolites. jpp.krakow.pl Upon its rapid, non-enzymatic hydrolysis, TXA2 is converted to Thromboxane B2 (TXB2). numberanalytics.com TXB2 is then further metabolized in the circulation into two major products that are excreted in the urine: 11-dehydro-Thromboxane B2 and 2,3-dinor-Thromboxane B2. caymanchem.comlipidmaps.org Of these, 11-dehydro-Thromboxane B2 is a key analyte in clinical and research settings. lipidmaps.orgscbt.com With a longer half-life of approximately 45-60 minutes, it serves as a reliable biomarker for in vivo TXA2 synthesis and, consequently, platelet activation. jpp.krakow.plcaymanchem.comlipidmaps.org Measuring urinary or plasma levels of 11-dehydro-Thromboxane B2 allows for the assessment of systemic thromboxane production in various cardiovascular and inflammatory diseases. ahajournals.orgmdpi.com

Fundamental Role of Stable Isotope Labeled Analogs in Quantitative Lipidomics

Quantitative lipidomics, the measurement of lipids in biological systems, heavily relies on mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgmdpi.com A significant challenge in this field is achieving accurate and precise quantification due to variations in sample extraction efficiency, ionization efficiency in the mass spectrometer, and instrument response. researchgate.netbohrium.com To overcome these issues, researchers use internal standards. rsc.org

The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte of interest. rsc.orgcaymanchem.comcaymanchem.com These are synthetic versions of the target molecule where one or more atoms (commonly hydrogen, carbon, or nitrogen) have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D) for hydrogen, or carbon-13 (¹³C) for carbon). rsc.orgisotope.com SIL standards, like 11-dehydro Thromboxane B2-d4, are nearly identical to their endogenous counterparts in terms of chemical and physical properties, including chromatographic retention time and ionization efficiency. caymanchem.comcaymanchem.com

When a known quantity of the SIL standard is added to a biological sample at the beginning of the analytical workflow, it experiences the same processing variations as the endogenous analyte. By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL standard in the mass spectrometer, accurate quantification can be achieved. nih.gov The mass difference between the labeled and unlabeled compound allows the mass spectrometer to distinguish between them. smolecule.com This stable isotope dilution MS approach is the gold standard for quantitative analysis in lipidomics. lipidmaps.orgresearchgate.net

Overview of the Academic Research Focus for this compound

This compound is a deuterated form of 11-dehydro-Thromboxane B2, specifically designed for use as an internal standard in quantitative mass spectrometry. bioscience.co.ukscbt.com Its primary application in academic research is to enable the precise and accurate measurement of its unlabeled counterpart, 11-dehydro-Thromboxane B2, in various biological matrices such as urine and plasma. jpp.krakow.plnih.govsmolecule.com

The core research applications of this compound include:

Biomarker Analysis: It is fundamental in studies aiming to quantify systemic Thromboxane A2 production to understand the level of platelet activation in various diseases, including cardiovascular disorders and diabetes. mdpi.comsmolecule.com

Pharmacological Studies: Researchers use this compound to accurately assess the effectiveness of antiplatelet therapies, such as aspirin (B1665792). By measuring the reduction in 11-dehydro-Thromboxane B2 levels, they can determine how effectively a drug inhibits TXA2 synthesis. smolecule.comtandfonline.com

Pathophysiological Research: The compound aids in investigating the role of the thromboxane pathway in the mechanisms of diseases like atherosclerosis, heparin-induced thrombosis, and diabetic nephropathy. medchemexpress.comnih.govnih.gov

In essence, this compound is not studied for its own biological effects, but as an indispensable analytical tool that enhances the precision and reliability of research into the thromboxane signaling axis. smolecule.comscbt.com

Chemical Compound Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )
11-dehydro Thromboxane B2C₂₀H₃₂O₆368.46
This compoundC₂₀H₂₈D₄O₆372.5
Thromboxane A2C₂₀H₃₂O₅352.46
Thromboxane B2C₂₀H₃₄O₆370.48
Thromboxane B2-d4C₂₀H₃₀D₄O₆374.5
Arachidonic acidC₂₀H₃₂O₂304.47

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16+,17+,18-/m1/s1/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYIVXDPWBUJBQ-ZUCLGDGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)O[C@@H]1/C=C/[C@@H](CCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and in Vivo Metabolic Fates of 11 Dehydro Thromboxane B2

Arachidonic Acid Metabolism and Prostanoid Biosynthetic Cascade

The synthesis of prostanoids is initiated by the release of arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid, from the phospholipids (B1166683) of cell membranes. ahajournals.orgresearchgate.net This release is triggered by various physiological or pathological stimuli and is catalyzed by phospholipase A2 enzymes. researchgate.netoup.com Once liberated, free arachidonic acid is available for oxygenation via several enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase, and epoxygenase pathways. creative-proteomics.com

The prostanoids, which include prostaglandins (B1171923) and thromboxanes, are generated through the COX pathway. This pathway involves a three-step enzymatic sequence:

Release of Arachidonic Acid : Hydrolysis from membrane phospholipids by phospholipase A2. oup.com

Oxygenation : The cyclooxygenase (COX) enzymes, existing as two main isoforms COX-1 and COX-2, convert arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin G2 (PGG2). researchgate.netcreative-proteomics.com

Reduction : PGG2 is then rapidly converted to another unstable intermediate, Prostaglandin H2 (PGH2), through the peroxidase activity of the COX enzymes. researchgate.net

PGH2 serves as the common precursor for the synthesis of various biologically active prostanoids, including Thromboxane (B8750289) A2 (TXA2), as well as several prostaglandins (PGD2, PGE2, PGF2α, and PGI2). oup.commdpi.com The specific prostanoid produced is determined by the presence of downstream tissue-specific synthase enzymes. oup.comphysiology.org

Enzymatic Derivation of Thromboxane B2 from Thromboxane A2

Thromboxane A2 (TXA2) is the primary prostanoid product of arachidonic acid metabolism in platelets and is synthesized from PGH2 by the enzyme Thromboxane A synthase. elisakits.co.ukwikipedia.org TXA2 is a potent mediator of platelet aggregation and vasoconstriction. wikipedia.orgtaylorandfrancis.com However, it is chemically highly unstable, with a very short half-life of approximately 30 seconds in the circulation. ahajournals.org

Due to its instability, TXA2 is rapidly and non-enzymatically hydrolyzed to its chemically stable, but biologically inactive, hydration product, Thromboxane B2 (TXB2). elisakits.co.ukahajournals.orgfrontiersin.org This rapid conversion means that direct measurement of TXA2 is not feasible. Instead, its formation is quantified by measuring its more stable metabolites, such as TXB2 and its downstream products. frontiersin.org

Dehydrogenation of Thromboxane B2 to 11-dehydro Thromboxane B2

Once formed, Thromboxane B2 undergoes further enzymatic metabolism in the body. One of the two major metabolic pathways for TXB2 is its conversion to 11-dehydro-Thromboxane B2 (11-dehydro-TXB2). reactome.orgnih.gov This reaction involves the oxidation of the C-11 hydroxyl group of TXB2. reactome.orgresearchgate.netnih.gov

The resulting metabolite, 11-dehydro-TXB2, is a stable compound that is excreted in the urine. ahajournals.org Its measurement provides a reliable and quantitative index of the total in vivo production of TXA2. ahajournals.orgreactome.orgresearchgate.net

The enzymatic conversion of TXB2 to 11-dehydro-TXB2 is catalyzed by a specific NAD+-dependent enzyme named 11-hydroxythromboxane B2 dehydrogenase (TXDH). reactome.orgresearchgate.netdntb.gov.ua Research involving the purification of this enzyme from porcine kidney has revealed that it is identical to cytosolic aldehyde dehydrogenase. nih.gov

The substrate, TXB2, exists in a hemiacetal ring structure. The reaction is believed to proceed via the open-ring aldehyde form of the substrate, which can then be acted upon by aldehyde dehydrogenase. nih.gov This enzyme specifically catalyzes the dehydrogenation at the C-11 position. reactome.org The enzyme is NAD+ dependent and does not catalyze the reverse reaction, the conversion of 11-dehydro-TXB2 back to TXB2. dntb.gov.uanih.gov

Enzyme PropertyFinding
Enzyme Identity Cytosolic Aldehyde Dehydrogenase nih.gov
Cofactor NAD+ reactome.orgdntb.gov.ua
Substrate Form Likely proceeds via the aldehyde form of TXB2 nih.gov
Reaction Dehydrogenation at C-11 reactome.org
Reversibility The reaction is not reversible dntb.gov.uanih.gov

The oxidation of Thromboxane B2 is a highly specific process. The enzyme 11-hydroxythromboxane B2 dehydrogenase demonstrates positional specificity for the hydroxyl group at the C-11 position of the TXB2 molecule. reactome.orgnih.gov Studies have shown that this enzyme does not act on other prostaglandins like PGD2, PGE2, or PGF2α. dntb.gov.uanih.gov This specificity ensures that the measurement of 11-dehydro-TXB2 is a direct reflection of the TXB2 metabolic pathway, and consequently, of TXA2 biosynthesis. researchgate.net This pathway is distinct from the primary catabolic pathway for many other prostaglandins, which typically begins with oxidation at the C-15 hydroxyl group. researchgate.net

Elucidation of the 11-hydroxythromboxane B2 Dehydrogenase (TXDH) Mechanism

Characterization of Other Principal Thromboxane B2 Metabolites (e.g., 2,3-dinor Thromboxane B2)

Besides the formation of 11-dehydro-TXB2, the other major metabolic pathway for TXB2 involves beta-oxidation. This process leads to the formation of 2,3-dinor-Thromboxane B2. univ-poitiers.frresearchgate.net In studies analyzing urinary metabolites of infused TXB2, 2,3-dinor-TXB2 was identified as the most abundant single metabolite. frontiersin.orguniv-poitiers.frfrontiersin.org

Both 11-dehydro-TXB2 and 2,3-dinor-TXB2 are considered the two major urinary metabolites of TXB2 and serve as important indices of in vivo TXA2 production. nih.govcapes.gov.br Research has shown that their fractional conversion from infused TXB2 is comparable. nih.gov Further beta-oxidation can lead to the formation of 2,3,4,5-tetranor-Thromboxane B2. frontiersin.orgresearchgate.net

MetaboliteMetabolic PathwayKey Characteristic
11-dehydro-Thromboxane B2 C-11 Dehydrogenation reactome.orgnih.govA major, stable urinary metabolite reflecting systemic TXA2 production. ahajournals.org
2,3-dinor-Thromboxane B2 Beta-oxidation univ-poitiers.frresearchgate.netA major urinary metabolite resulting from the shortening of the carboxylic acid side chain. univ-poitiers.fr
2,3,4,5-tetranor-Thromboxane B2 Further Beta-oxidation frontiersin.orgresearchgate.netA less abundant metabolite resulting from additional beta-oxidation steps.

Overview of Systemic vs. Localized Thromboxane Metabolism

Thromboxane A2 acts primarily as a local hormone, exerting its effects near its site of synthesis, such as at the location of a blood clot. frontiersin.org Its rapid degradation to TXB2 limits its systemic action. The maximal capacity of platelets to produce TXA2, for instance during blood clotting in a test tube (ex vivo), far exceeds the actual amount produced within the body (in vivo) under normal physiological conditions. mdpi.comfrontiersin.org

This distinction is crucial for accurately assessing thromboxane biosynthesis. Measuring TXB2 levels in serum can be misleading because the process of blood collection and clotting itself activates platelets, leading to substantial ex vivo production of TXB2. nih.govcaymanchem.com This artifactually high level does not reflect the true rate of systemic TXA2 synthesis.

In contrast, measuring the urinary excretion of stable, downstream enzymatic metabolites like 11-dehydro-TXB2 and 2,3-dinor-TXB2 provides a more accurate and non-invasive index of systemic, in vivo TXA2 production over time. frontiersin.orgfrontiersin.org These metabolites are formed systemically and cleared by the kidneys, and their levels in urine are not subject to the artifacts of ex vivo platelet activation. caymanchem.com There is evidence suggesting that TXA2 produced locally within the kidney may be excreted directly into the urine as TXB2, without undergoing systemic metabolism to the major metabolites. frontiersin.org Therefore, urinary 11-dehydro-TXB2 is considered a reliable biomarker for systemic platelet activation. frontiersin.orgwikipedia.org

Advanced Analytical Methodologies Employing 11 Dehydro Thromboxane B2 D4 As an Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry for Eicosanoid Quantification

Stable isotope dilution (SID) coupled with mass spectrometry (MS) is the gold standard for the quantitative analysis of eicosanoids. nih.govescholarship.org This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample at the earliest stage of analysis. acs.org The isotopically labeled compound, in this case, 11-dehydro Thromboxane (B8750289) B2-d4, serves as an internal standard (IS). caymanchem.comscbt.comcaymanchem.com

Rationale for Deuterated Analogs in Mitigating Matrix Effects and Variability

Biological samples are complex matrices containing numerous endogenous substances that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. acs.orgresearchgate.net This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. lipidmaps.org Deuterated analogs, such as 11-dehydro Thromboxane B2-d4, are ideal internal standards because they are chemically identical to the endogenous analyte and therefore exhibit the same behavior during sample preparation, chromatography, and ionization. lipidmaps.orgnih.gov Any variations in sample handling, extraction efficiency, or matrix-induced signal suppression or enhancement will affect both the analyte and the deuterated internal standard equally. annlabmed.org By measuring the ratio of the analyte to the internal standard, these variations are effectively canceled out, leading to a more accurate and robust measurement. annlabmed.org While deuterium-labeled standards are widely used, it is worth noting that in some complex liquid chromatography separations, they may slightly separate from their non-labeled counterparts, which could introduce a minor potential for inaccuracy. nih.gov

Precision and Accuracy Enhancement in Endogenous Analyte Measurement

The use of a stable isotope-labeled internal standard like this compound significantly enhances the precision and accuracy of endogenous analyte measurements. thermofisher.comchromatographyonline.com By normalizing the response of the endogenous analyte to that of the co-eluting internal standard, SID-MS corrects for procedural losses during sample preparation and analysis. lipidmaps.org This approach allows for the creation of a calibration curve by plotting the ratio of the peak areas of the analyte to the internal standard against the concentration of the analyte. researchgate.net This method provides reliable quantification even at the low concentrations at which eicosanoids are typically present in biological fluids. springernature.com The accuracy of this method has been validated by comparing results with those obtained by other established techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful and widely adopted technique for the quantification of eicosanoids due to its high selectivity, sensitivity, and accuracy. springernature.comnih.govnih.gov This method combines the separation capabilities of liquid chromatography with the specific detection and fragmentation abilities of tandem mass spectrometry.

Optimization of Chromatographic Separation for Eicosanoid Isomers

Eicosanoids exist as a large family of structurally similar isomers, making their separation a significant analytical challenge. escholarship.orgnih.gov Effective chromatographic separation is essential to distinguish between these isomers, which may have identical mass-to-charge ratios and fragmentation patterns. nih.gov Reversed-phase liquid chromatography using C18 columns is a common approach for separating eicosanoids. escholarship.orgmdpi.com The optimization of mobile phase composition, gradient elution, and column temperature is crucial for achieving the necessary resolution. frontiersin.org For instance, a gradient system with mobile phases consisting of water and acetonitrile (B52724) with a small percentage of acetic or formic acid is often employed. lipidmaps.orgfrontiersin.org The use of ultra-high-performance liquid chromatography (UHPLC) with sub-2-µm particle columns can significantly reduce analysis time while maintaining or even improving peak resolution. mdpi.com In some cases, specialized techniques like differential mobility separation (DMS) can be used post-LC to separate isomers that are not resolved by chromatography alone. sciex.com

Table 1: Example Chromatographic Conditions for Eicosanoid Analysis

ParameterCondition 1Condition 2
ColumnReversed-phase C18 (2.1 x 100 mm, 1.7 µm) lipidmaps.orgReversed-phase C18 (2.1 x 150 mm, 1.8 µm) frontiersin.org
Mobile Phase AWater/Acetonitrile/Acetic Acid (60:40:0.02, v/v/v) lipidmaps.org0.1% Acetic Acid in Water frontiersin.org
Mobile Phase BAcetonitrile/Isopropanol (50:50, v/v) lipidmaps.orgAcetonitrile/Methanol (B129727)/Acetic Acid (800:150:1, v/v/v) frontiersin.org
Flow Rate0.5 mL/min lipidmaps.org0.3 mL/min frontiersin.org
GradientLinear gradient over several minutes lipidmaps.orgStepwise gradient over 31.5 minutes frontiersin.org

Selection and Tuning of Multiple Reaction Monitoring (MRM) Transitions

Tandem mass spectrometry in the multiple reaction monitoring (MRM) mode provides a high degree of selectivity and sensitivity for quantification. youtube.comuco.es In an MRM experiment, a specific precursor ion (the parent ion) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion (the daughter ion) is selected in the third quadrupole for detection. youtube.com For 11-dehydro Thromboxane B2, a common MRM transition is monitoring the fragmentation of the precursor ion at m/z 367 to the product ion at m/z 161. nih.gov For its deuterated internal standard, this compound, the corresponding transition is from m/z 371 to m/z 165. nih.gov The collision energy and other MS parameters are carefully optimized for each transition to maximize the signal intensity. youtube.comnih.gov The use of dynamic MRM, where the instrument only monitors for specific transitions when the corresponding analyte is expected to elute from the LC column, can further enhance the sensitivity and allow for the analysis of a larger number of compounds in a single run. nih.gov

Table 2: MRM Transitions for 11-dehydro Thromboxane B2 and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
11-dehydro Thromboxane B2367161 nih.gov
This compound371165 nih.gov

Advanced Sample Preparation Strategies for Biological Matrices (e.g., Solid-Phase Extraction)

Effective sample preparation is critical for removing interferences from complex biological matrices like plasma, urine, and tissue homogenates, and for concentrating the low-abundance eicosanoids. nih.govmdpi.com Solid-phase extraction (SPE) is a widely used technique for this purpose due to its high recovery, selectivity, and ability to minimize matrix effects. lipidmaps.orgnih.govnih.gov SPE involves passing the sample through a cartridge containing a solid sorbent that retains the analytes of interest while allowing interfering substances to pass through. nih.gov The retained analytes are then eluted with a suitable solvent. mdpi.com For eicosanoids, reversed-phase SPE cartridges, such as those with C18 or polymeric sorbents, are commonly employed. lipidmaps.orgnih.gov The sample is typically acidified to ensure the carboxylic acid groups of the eicosanoids are protonated, which enhances their retention on the nonpolar sorbent. After loading the sample, the cartridge is washed with a weak solvent to remove polar interferences, and then the eicosanoids are eluted with a stronger organic solvent like methanol or acetonitrile. lipidmaps.orgnih.gov

Ultra-Performance Liquid Chromatography (UPLC) Integration for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC), when coupled with tandem mass spectrometry (MS/MS), has emerged as a powerful technique for the high-throughput analysis of 11-dehydro Thromboxane B2. The primary advantage of UPLC lies in its use of smaller particle-size columns (typically <2 µm), which allows for higher mobile phase linear velocities, resulting in significantly shorter run times and improved chromatographic resolution compared to traditional HPLC. This speed is critical for clinical studies and metabolomics research that involve large numbers of samples. nih.gov

In a typical UPLC-MS/MS method for 11-dehydro Thromboxane B2, a deuterated internal standard like this compound is added to the urine sample before a simple solid-phase extraction (SPE) cleanup step. nih.govnih.gov The analysis is performed using a reversed-phase column and a gradient elution. The mass spectrometer is operated in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.gov For instance, one method monitored the transition from m/z 367 to m/z 161 for 11-dehydro Thromboxane B2 and m/z 371 to m/z 165 for the d4-internal standard. nih.gov The use of a coupled multiplexed gradient HPLC system on the front end can further enhance throughput by making more efficient use of the mass spectrometer's time. researchgate.net

Table 1: Example of UPLC-MS/MS Parameters for 11-dehydro Thromboxane B2 Analysis

ParameterDescriptionReference
Chromatography UPLC with reversed-phase column nih.gov
Mobile Phase Gradient elution starting at 15-20% organic phase (e.g., Acetonitrile) ramped to ~40% over 18-20 minutes. nih.gov
Internal Standard This compound nih.govcaymanchem.com
Ionization Mode Negative Ion Electrospray (ESI-) nih.gov
MS Detection Tandem Mass Spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode nih.gov
SRM Transitions 11-dehydro Thromboxane B2: m/z 367 → 305 or m/z 367 → 161 nih.govnih.gov
This compound: m/z 371 → 309 or m/z 371 → 165

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches

Gas chromatography-mass spectrometry (GC-MS), particularly in its tandem MS/MS configuration, is a cornerstone and "gold-standard" technique for the reliable quantification of eicosanoids, including 11-dehydro thromboxane B2. nih.govmdpi.com Before the widespread adoption of LC-MS/MS, GC-MS played a pivotal role in the initial identification and quantification of these lipid mediators in biological samples. nih.gov Its continued use is supported by its high chromatographic resolution, specificity, and exceptional sensitivity, especially when employing negative ion chemical ionization. nih.gov A stable isotope dilution method using GC-MS/MS for 11-dehydrothromboxane B2 reported a very low interassay coefficient of variation of 1.3%. nih.gov

Derivatization Techniques for Volatility and Ionization Enhancement (e.g., Pentafluorobenzyl Ester)

Unlike LC-MS, GC-MS requires analytes to be chemically modified to increase their thermal stability and volatility for passage through the gas chromatograph. researchgate.net For eicosanoids like 11-dehydro Thromboxane B2, which contain carboxylic acid and hydroxyl functional groups, a multi-step derivatization is necessary.

A common and effective strategy involves:

Pentafluorobenzyl (PFB) Ester Formation : The carboxylic acid group is esterified using pentafluorobenzyl bromide (PFB-Br). nih.govmdpi.com This reaction is typically performed in an anhydrous solvent like acetonitrile with a base catalyst. researchgate.netmdpi.com The resulting PFB ester is highly electronegative, which is crucial for the subsequent ionization step.

Methoximation : The keto group is converted to a methoxime derivative using methoxyamine hydrochloride. This step prevents enolization and stabilizes the molecule. acs.org

Silylation : The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govacs.org This replaces the polar hydroxyl protons, increasing volatility and thermal stability.

This multi-step process yields a derivative that is sufficiently volatile for GC analysis and possesses excellent properties for sensitive detection. researchgate.net

Table 2: Summary of Derivatization Steps for GC-MS Analysis of 11-dehydro Thromboxane B2

StepReagentTarget Functional GroupPurposeReference
Esterification Pentafluorobenzyl bromide (PFB-Br)Carboxylic AcidEnhances volatility and prepares for NICI detection. nih.govajprd.com
Methoximation Methoxyamine HydrochlorideKeto GroupStabilizes the molecule and prevents enolization. acs.org
Silylation bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl GroupsIncreases volatility and thermal stability. nih.govacs.org

Negative Ion Chemical Ionization (NICI) for Improved Sensitivity

Negative Ion Chemical Ionization (NICI) is a soft ionization technique that provides remarkable sensitivity for electronegative compounds. nih.gov The PFB esters of eicosanoids are ideal candidates for NICI detection. In the mass spectrometer's ion source, the PFB derivative captures a low-energy electron (electron capture), leading to the formation of a stable negative ion, typically by the loss of the PFB radical ([M-PFB]⁻). researchgate.net This process is highly efficient and results in a clean mass spectrum with a prominent high-mass ion, significantly enhancing the signal-to-noise ratio and lowering detection limits into the low picogram range. nih.gov The combination of derivatization with PFB-Br and analysis by GC-NICI-MS is a powerful strategy for achieving the high sensitivity needed to measure basal levels of 11-dehydro Thromboxane B2 in biological fluids. nih.govnih.gov

Advantages in Specificity for Certain Eicosanoid Classes

GC-MS and GC-MS/MS offer high specificity, which is a significant advantage in the analysis of complex eicosanoid profiles. This specificity arises from two key aspects of the technique:

Chromatographic Resolution : The high-efficiency capillary columns used in GC can separate structurally similar isomers that may be difficult to resolve by liquid chromatography. mdpi.com This is critical for distinguishing between different eicosanoids that may have the same mass but different biological activities.

Mass Spectrometric Specificity : Tandem mass spectrometry (GC-MS/MS) adds another layer of specificity. By selecting a specific parent ion (e.g., the [M-PFB]⁻ ion of derivatized 11-dehydro Thromboxane B2) and monitoring a unique fragment ion generated through collision-induced dissociation, interferences from the sample matrix are virtually eliminated. nih.govnih.gov For example, one method monitored the parent-to-daughter fragment transitions of m/z 511 to m/z 243 for the native compound and m/z 515 to m/z 247 for its d4-labeled internal standard, ensuring highly specific quantification. nih.gov

Comparative Evaluation of LC-MS/MS and GC-MS in 11-dehydro Thromboxane B2 Quantification

Both LC-MS/MS and GC-MS/MS are powerful, validated methods for quantifying 11-dehydro Thromboxane B2, each with distinct advantages and disadvantages. nih.govmdpi.com

Sample Preparation : LC-MS/MS generally requires simpler sample preparation. Often, a "dilute-and-shoot" approach or a straightforward solid-phase extraction is sufficient. nih.gov In contrast, GC-MS/MS necessitates a more laborious multi-step derivatization process to ensure the analyte is volatile and thermally stable. nih.gov

Sensitivity and Specificity : Historically, GC-MS/MS with NICI has been considered the benchmark for sensitivity in eicosanoid analysis. free.fr However, advances in LC-MS/MS technology, particularly in ionization sources and ion transfer optics, have narrowed this gap, and modern LC-MS/MS instruments offer comparable sensitivity for many applications. nih.govub.edu Both techniques, when operated in MS/MS mode, provide excellent specificity. nih.govnih.gov

Throughput and Versatility : LC-MS/MS is generally better suited for high-throughput applications due to its simpler sample preparation and potential for faster analysis times with UPLC systems. nih.govresearchgate.net It is also more versatile for analyzing a broader range of analytes in a single run without derivatization. rsc.org

Agreement of Results : When both methods are rigorously validated, they can provide comparable and highly correlated results. One study directly comparing a validated LC-MS-MS method with a GC-MS method for urinary 11-dehydroTXB2 found that the values determined by both techniques corresponded closely. nih.gov However, discrepancies can arise, and some researchers note that established reference values from GC-MS methods are not always properly considered when developing new LC-MS/MS assays. nih.gov Cross-validation between the two methods is considered the best approach to ensure analytical certainty. mdpi.com

Table 3: Comparison of LC-MS/MS and GC-MS/MS for 11-dehydro Thromboxane B2 Analysis

FeatureLC-MS/MSGC-MS/MSReference
Sample Preparation Simpler, often requires only SPE. No derivatization needed.More complex; requires multi-step derivatization (esterification, silylation). nih.govnih.govrsc.org
Sensitivity High; modern instruments are competitive with GC-MS/MS.Excellent, especially with NICI, often considered the "gold standard." nih.govfree.fr
Specificity High, achieved through chromatographic separation and SRM.High, achieved through high-resolution GC separation and SRM. nih.govnih.gov
Throughput Higher, especially with UPLC integration.Lower, due to longer sample preparation and run times. nih.gov
Maturity Newer, rapidly evolving technology.Mature, well-established "gold standard" technology. nih.gov

Rigorous Method Validation and Quality Assurance in Deuterated Standard-Based Assays

The reliability of any quantitative data for 11-dehydro Thromboxane B2 depends on rigorous method validation and ongoing quality assurance. The use of a stable isotope-labeled internal standard like this compound is fundamental to this process, as it corrects for analyte loss during sample processing and for variations in instrument response. nih.govnih.gov

Key validation parameters that must be assessed include:

Linearity : The assay must demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. For example, an LC-MS-MS method showed a good linear response over the range of 50 pg to 10 ng. nih.gov

Accuracy : This measures the closeness of the determined value to the true value. It is often assessed by analyzing quality control samples spiked with known concentrations of the analyte. A GC-MS method reported an accuracy of 95 ± 7%. nih.gov

Precision : This assesses the reproducibility of the method. It is determined by repeat measurements of the same sample and is typically expressed as the coefficient of variation (CV%). It is evaluated for both intra-assay (within the same run) and inter-assay (between different runs) variability. A fully validated GC-MS/MS method reported an interassay CV of just 1.3%. nih.gov

Recovery : This measures the efficiency of the extraction process. A study using a GC-MS/MS method reported a relative recovery of 84.6 ± 2.5% for 11-dehydrothromboxane B2 added to urine. nih.gov

Limit of Quantification (LOQ) : This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Ongoing quality assurance, including the routine analysis of quality control samples at low, medium, and high concentrations, is essential to ensure the continued reliability and performance of the assay over time. nih.gov

Investigative Applications of 11 Dehydro Thromboxane B2 in Biomedical Research Models

Assessment of in vivo Thromboxane (B8750289) Biosynthesis and Turnover

The measurement of 11-dehydro-TXB2 provides a non-invasive and reliable window into the body's production and breakdown of Thromboxane A2 (TXA2), a key player in blood clotting and vascular constriction.

Thromboxane A2 is highly unstable, with a plasma half-life of about 30 seconds, making its direct measurement impractical for clinical and research purposes. ahajournals.org It is rapidly hydrated to the more stable, but still short-lived, Thromboxane B2 (TXB2). wjgnet.com However, measuring TXB2 in plasma or serum is prone to artificial elevation due to platelet activation during the blood collection process itself. wjgnet.comnih.gov

To circumvent this, researchers measure the major enzymatic metabolites of TXB2, such as 11-dehydro-TXB2, which are not formed in whole blood and have a longer half-life. nih.govbioscience.co.uk The measurement of 11-dehydro-TXB2 in urine or plasma offers a time-integrated and accurate reflection of systemic TXA2 production. bioscience.co.ukjapsonline.com This makes it a superior biomarker for assessing in vivo TXA2 biosynthesis. nih.govpnas.org Studies have shown that urinary levels of 11-dehydro-TXB2 correlate with the rate of TXA2 formation, providing a quantitative index of its production. nih.govfrontiersin.org For instance, research has demonstrated that the fractional elimination of 11-dehydro-TXB2 in urine is consistent across a wide range of TXB2 infusion rates, validating its use as a reliable measure of TXA2 biosynthesis. frontiersin.orgfrontiersin.org

Since TXA2 is primarily produced by activated platelets, measuring its metabolite, 11-dehydro-TXB2, serves as a sensitive indicator of platelet activation. wikipedia.orglabcorp.comahajournals.org Elevated levels of urinary 11-dehydro-TXB2 are observed in conditions characterized by increased platelet activity and turnover, such as cardiovascular diseases, metabolic syndrome, and after acute cerebral infarction. ahajournals.orgrupahealth.commdpi.com

Research studies have utilized 11-dehydro-TXB2 measurements to explore the dynamics of platelet activation in various disease states. For example, patients with severe atherosclerosis and those who have recently experienced a pulmonary embolism show significantly higher plasma concentrations of 11-dehydro-TXB2 compared to healthy individuals. nih.gov Similarly, transient increases in urinary 11-dehydro-TXB2 have been documented in patients with acute coronary syndromes, reflecting episodic platelet activation. frontiersin.orgfrontiersin.org In a study of patients with acute myocardial infarction (AMI), baseline urinary 11-dehydro-TXB2 levels were significantly higher in those who experienced major adverse cardiovascular events (MACE) within a year, highlighting its prognostic value. ahajournals.org

Table 1: Research Findings on 11-dehydro-TXB2 as a Biomarker of Platelet Activation

Research AreaKey FindingReference
Acute Myocardial Infarction (AMI) Baseline urinary 11-dehydro-TXB2 was higher in patients who experienced MACE within one year of AMI. ahajournals.org ahajournals.org
Atherosclerosis Patients with severe atherosclerosis had significantly higher plasma 11-dehydro-TXB2 concentrations (5-50 pg/mL) compared to healthy subjects (0.9-1.8 pg/mL). nih.gov nih.gov
Metabolic Syndrome Two-thirds of aspirin-naive male patients with metabolic syndrome had elevated urinary 11-dehydro-TXB2 levels (≥2500 pg/mg creatinine). mdpi.com mdpi.com
Cerebral Infarction Urinary 11-dehydro-TXB2 is elevated during acute stroke, particularly in patients not taking aspirin (B1665792). ahajournals.org ahajournals.org

Role as a Reliable Systemic Biomarker for Thromboxane A2 Activity

Understanding Pharmacological Modulation of Thromboxane Pathways

Measuring 11-dehydro-TXB2 is a powerful tool for investigating how drugs, particularly antiplatelet agents, affect the thromboxane pathway.

Aspirin is a cornerstone of antiplatelet therapy, and its primary mechanism involves the irreversible inhibition of the Cyclooxygenase-1 (COX-1) enzyme in platelets. japsonline.comahajournals.org This action blocks the synthesis of TXA2 for the entire lifespan of the platelet. The measurement of urinary or plasma 11-dehydro-TXB2 provides a direct method to quantify the biochemical efficacy of aspirin's COX-1 inhibition. pnas.orgwikipedia.org

Research has consistently shown that aspirin administration leads to a significant reduction in 11-dehydro-TXB2 levels. nih.gov For example, a study demonstrated that a daily 50 mg dose of aspirin largely suppressed urinary 11-dehydro-TXB2 excretion in patients who had experienced a transient ischemic attack or minor stroke. frontiersin.org This suppression confirms the platelet-derived origin of the measured thromboxane. frontiersin.org The degree of reduction in 11-dehydro-TXB2 levels can be used to assess the adequacy of the aspirin dose and to identify individuals who may have an incomplete response to the therapy, a phenomenon sometimes referred to as "aspirin resistance". ahajournals.orghealthmatters.io

Beyond aspirin, the measurement of 11-dehydro-TXB2 is valuable for studying other antiplatelet agents. By quantifying the downstream effect on TXA2 production, researchers can investigate the mechanisms and effectiveness of various drugs that modulate platelet function. For example, in a study comparing different aspirin dosages, changes in urinary 11-dehydro-TXB2 levels were used to assess the dose-dependent effect on thromboxane inhibition. ahajournals.org The study noted that a four-fold decrease in aspirin dose led to a substantial increase in urinary 11-dehydro-TXB2 levels, from 611 to 1881 pg/mg creatinine. ahajournals.org This application allows for a nuanced understanding of how different therapeutic strategies impact the critical thromboxane pathway in various patient populations. oup.com

Table 2: Impact of Aspirin Therapy on 11-dehydro-TXB2 Levels in Research Studies

Study PopulationAspirin Dosage ChangeEffect on Urinary 11-dehydro-TXB2 LevelsReference
Post-stroke subjects Increase from 40 to 320 mg/d58% decrease ahajournals.org
Post-stroke subjects Increase from 320 to 1280 mg/d59% decrease ahajournals.org
Subjects with vascular disease Increase from 325 to 1300 mg/d29% decrease ahajournals.org
Subjects with vascular disease Decrease from 325 to 81 mg/d20% increase ahajournals.org
Subjects after cerebral infarction Decrease from 1300 to 325 or 81 mg/dIncreased from 611 to 1881 pg/mg creatinine ahajournals.org

Elucidation of Cyclooxygenase-1 (COX-1) Inhibition Effects on Thromboxane Production

Studies on Thromboxane Activity in Animal Models

Animal models are indispensable for fundamental biomedical research into the roles of eicosanoids like thromboxane in both physiological and pathological processes. The principles of measuring 11-dehydro-TXB2 as a stable marker of TXA2 synthesis are applied in these models to investigate disease mechanisms and the effects of novel therapeutic interventions before human trials.

By using deuterated internal standards like 11-dehydro Thromboxane B2-d4, researchers can accurately quantify thromboxane metabolite levels in various biological samples from these animal models. This enables detailed studies on the impact of genetic modifications, induced diseases (e.g., atherosclerosis, thrombosis), and pharmacological agents on the thromboxane pathway. These investigations provide crucial preclinical data on platelet activation and its contribution to disease progression.

Investigations in Animal Models of Thrombotic Susceptibility

Animal models are instrumental in elucidating the role of platelet activation in diseases associated with a heightened risk of thromboembolism. Studies in canine models have provided significant insights by measuring urinary 11-dehydro Thromboxane B2 (often normalized to creatinine, u11-dTXB:Cr).

Research has demonstrated that dogs with immune-mediated haemolytic anaemia (IMHA) and protein-losing enteropathies (PLE) have significantly higher concentrations of u11-dTXB:Cr compared to healthy control dogs. gla.ac.uk This finding is consistent with a prothrombotic state, as increased platelet activation is a known factor in these conditions. gla.ac.ukresearchgate.net One study involving dogs with primary IMHA confirmed elevated u11-dTXB:Cr levels but did not find a direct correlation between these levels and survival, known prognostic indicators, or the clinical incidence of thrombosis. researchgate.net

In a different model, researchers investigated experimentally induced immune complex glomerulonephritis in beagles. This study found that treatment with a specific thromboxane synthetase inhibitor significantly decreased urine protein excretion and attenuated glomerular lesions. avma.org Concurrently, the treatment led to a significant reduction in the urinary excretion of both Thromboxane B2 and 11-dehydro-thromboxane B2, suggesting that thromboxane A2 plays a role in the pathogenesis of this immune-mediated kidney disease. avma.org These animal model investigations underscore the value of measuring 11-dehydro Thromboxane B2 as a biomarker for assessing platelet activation in conditions predisposing to thrombosis. gla.ac.uk

Research on Immune-Mediated Pathologies and Eicosanoid Profiles

The role of 11-dehydro Thromboxane B2 extends into the complex interplay of immune responses and lipid mediator signaling. Eicosanoids, a class of signaling molecules derived from arachidonic acid, are pivotal in inflammation. ersnet.org 11-dehydro Thromboxane B2 itself has been identified as a full agonist for the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2), which is found on key immune cells like eosinophils and basophils, directly linking it to allergic and immune-mediated pathways. hmdb.ca

In the context of specific immune-mediated diseases, studies in dogs with IMHA and immune complex glomerulonephritis have shown increased urinary 11-dehydro Thromboxane B2, highlighting a state of platelet activation within these pathologies. researchgate.netavma.org Research into human respiratory diseases has also yielded relevant findings. In studies of severe asthma, thromboxane metabolites, including 11-dehydro Thromboxane B2, are considered potential mediators of airway inflammation. ersnet.org

Furthermore, investigations into infectious diseases with a strong immunological component have examined eicosanoid profiles. A study involving patients with pulmonary tuberculosis found that urinary eicosanoid metabolite levels, including 11-dehydro Thromboxane B2, were altered, particularly in individuals with concurrent dysglycemia. frontiersin.org At the six-month follow-up, levels of 11dTxB2 were significantly higher in the group with both tuberculosis and dysglycemia, suggesting that metabolic status can modulate immune-inflammatory eicosanoid pathways during chronic infections. frontiersin.org

Exploration of Thromboxane Links to Systemic Metabolic and Inflammatory States

Elevated production of thromboxane, as reflected by urinary 11-dehydro Thromboxane B2, is not confined to primary thrombotic disorders but is increasingly recognized as a feature of systemic metabolic and inflammatory conditions. This connection suggests that chronic, low-grade inflammation and metabolic dysregulation can create a prothrombotic state by persistently activating platelets. Conditions such as metabolic syndrome, diabetes mellitus, and dyslipidemia have all been associated with enhanced thromboxane biosynthesis. ahajournals.orgnih.govjacc.org

Correlation Studies with Markers of Oxidative Stress and Inflammation

A substantial body of research has established strong correlations between urinary 11-dehydro Thromboxane B2 levels and key biomarkers of systemic inflammation and oxidative stress.

In patients with acute myocardial infarction, baseline 11-dehydro-TXB2 levels were shown to correlate positively with inflammatory markers such as white blood cell count and high-sensitivity C-reactive protein (hs-CRP). ahajournals.org Similarly, in aspirin-naive men with metabolic syndrome, hs-CRP was identified as an independent predictor of elevated 11-dehydro-TXB2 levels. mdpi.com Further studies have confirmed that increased levels of inflammatory markers, including hs-CRP and Interleukin-6 (IL-6), are independently associated with higher residual platelet reactivity as measured by urinary 11-dehydro-TXB2 in patients on antiplatelet therapy. semanticscholar.org

The link to oxidative stress is equally robust. Urinary excretion of 11-dehydro-TXB2 has been shown to correlate significantly with that of 8-iso-prostaglandin F2α (8-iso-PGF2α), a reliable in vivo marker of lipid peroxidation. ahajournals.orgjacc.org This correlation has been documented in various patient populations, including those with essential hypertension, type 2 diabetes, and low-HDL phenotypes, suggesting that increased oxidative stress may be a key trigger for platelet activation in these conditions. ahajournals.orgjacc.orgjpp.krakow.pljpp.krakow.pl

BiomarkerTypeAssociated Finding with 11-dehydro Thromboxane B2Source Citation
High-Sensitivity C-Reactive Protein (hs-CRP)InflammationPositive correlation; hs-CRP is an independent predictor of elevated levels. mdpi.comahajournals.orgsemanticscholar.org
Interleukin-6 (IL-6)InflammationPositive correlation; IL-6 is an independent predictor of platelet reactivity measured by D-TXB2. semanticscholar.org
White Blood Cell CountInflammationPositive correlation observed in patients with acute myocardial infarction. ahajournals.org
8-iso-prostaglandin F2α (8-iso-PGF2α)Oxidative StressStrong positive correlation, indicating a link between lipid peroxidation and platelet activation. ahajournals.orgjacc.orgjpp.krakow.pl
FibrinogenInflammation/CoagulationIdentified as an independent variable correlated with urinary 11-dehydro-TXB2. ahajournals.org

Insights into Metabolic Imbalances Affecting Thromboxane Generation

Metabolic imbalances, characteristic of conditions like metabolic syndrome and diabetes, have a profound impact on thromboxane generation. Urinary 11-dehydro-TXB2 is notably elevated in individuals with metabolic syndrome, with one study finding that two-thirds of aspirin-naive men with the condition had elevated levels. mdpi.comnih.gov

Several metabolic factors have been identified as predictors of these increased thromboxane levels. In males with metabolic syndrome, homocysteine, adiponectin, hs-CRP, waist-to-hip ratio, and total cholesterol were all found to be predictors of urinary 11-dehydro-TXB2. mdpi.comnih.gov Notably, factors typically associated with glucose metabolism, such as insulin (B600854) levels and HOMA-IR, did not show a significant correlation in this specific group. mdpi.com

In patients with type 2 diabetes, urinary excretion of 11-dehydro-TXB2 is significantly higher than in healthy controls, and these levels correlate with the degree of metabolic control. jacc.org Research has shown that improved glycemic control can lead to a significant reduction in the excretion of both 11-dehydro-TXB2 and the oxidative stress marker 8-iso-PGF2α. jacc.org Furthermore, even in the prediabetic state, subjects exhibit increased platelet reactivity, as evidenced by higher urinary 11-dehydro-TXB2 levels compared to controls. unict.it This suggests that the processes leading to increased thromboxane generation begin early in the development of glucose homeostasis alterations.

Metabolic ConditionKey Finding Related to 11-dehydro Thromboxane B2Associated Factors/PredictorsSource Citation
Metabolic SyndromeFrequently elevated urinary levels, indicating high platelet activity.Homocysteine, Adiponectin, hs-CRP, Waist-to-hip ratio, Total Cholesterol mdpi.comnih.gov
Type 2 DiabetesSignificantly higher excretion compared to controls; levels decrease with improved metabolic control.Glycemic control (HbA1c), 8-iso-PGF2α jacc.org
PrediabetesExhibited higher urinary levels and increased platelet reactivity compared to healthy controls.Associated with early markers of cardiovascular disease (e.g., intima-media thickness). unict.it
DyslipidemiaElevated levels associated with a low-HDL cholesterol phenotype.8-iso-PGF2α jpp.krakow.pljpp.krakow.pl

Emerging Research Directions and Future Perspectives for 11 Dehydro Thromboxane B2 D4 Applications

Integration with Multi-Omics Approaches for Holistic Lipid Mediator Profiling

The scientific community is increasingly integrating the analysis of 11-dehydro Thromboxane (B8750289) B2-d4 with multi-omics technologies to create a more comprehensive picture of lipid mediator profiles. nih.goversnet.org This holistic approach combines lipidomics with genomics, proteomics, and metabolomics to unravel the intricate roles of eicosanoids in health and disease. nih.gov While transcriptomics can reveal changes in gene expression related to eicosanoid biosynthesis, and proteomics can identify the enzymes involved, metabolomics, which includes the analysis of lipids like 11-dehydro Thromboxane B2, provides a direct measure of the bioactive molecules actively produced under specific conditions. nih.gov

The use of 11-dehydro Thromboxane B2-d4 as an internal standard is crucial for the accurate quantification of its non-deuterated counterpart, 11-dehydro Thromboxane B2, a stable metabolite of the highly unstable Thromboxane A2. caymanchem.comjpp.krakow.plsmolecule.com This precision is essential when correlating lipid levels with data from other omics platforms. For instance, studies are exploring the links between genetic variations (genomics), the expression of enzymes like cyclooxygenases (proteomics), and the resulting levels of thromboxane metabolites (lipidomics) in various physiological and pathological states. nih.govuni-wuppertal.de This integrated approach is vital for identifying definitive protein targets for therapeutic intervention. nih.gov

Researchers are employing these multi-omics strategies to investigate a wide range of conditions, including inflammatory diseases, cardiovascular disorders, and cancer. ersnet.orgsmolecule.comersnet.org By combining different "omics" data, scientists can build more complete models of cellular metabolism and signaling pathways, providing deeper insights into the complex interplay of various molecules. nih.govuni-wuppertal.de

Development of Miniaturized and Automated Quantification Platforms

The demand for high-throughput analysis in clinical and research settings is driving the development of miniaturized and automated platforms for the quantification of biomarkers like 11-dehydro Thromboxane B2. These advanced systems aim to improve the speed, efficiency, and accessibility of eicosanoid analysis.

Current methods for measuring 11-dehydro Thromboxane B2 often involve sophisticated techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). ahajournals.orgjpp.krakow.plmdpi.com While highly sensitive and specific, these methods can be complex and time-consuming. The development of miniaturized platforms, such as microfluidic devices ("lab-on-a-chip"), holds the promise of automating sample preparation and analysis, reducing sample and reagent consumption, and decreasing analysis time.

Furthermore, automated systems can be integrated with mass spectrometry to provide rapid and quantitative results for a panel of lipid mediators simultaneously. This high-throughput capability is essential for large-scale clinical studies and for monitoring disease progression and therapeutic responses in real-time. The use of this compound as an internal standard in these automated platforms ensures the accuracy and reliability of the measurements. jpp.krakow.plsmolecule.com

Expanding the Application to Diverse Biological Fluids and Tissue Microenvironments

The utility of this compound as an internal standard is facilitating the measurement of its endogenous counterpart in a widening array of biological samples, moving beyond traditional blood and urine analysis. This expansion is critical for understanding the localized roles of thromboxanes in specific tissue microenvironments and for identifying new, less invasive sources for biomarker discovery.

Urinary 11-dehydro-TXB2 has been established as a reliable biomarker for systemic Thromboxane A2 production and platelet activation. smolecule.comahajournals.orgwikipedia.org However, researchers are now exploring its presence and significance in other biological fluids such as saliva, and within specific tissue contexts. Analyzing these different compartments can provide a more nuanced understanding of localized inflammatory and physiological processes. For example, measuring thromboxane metabolites in the bronchoalveolar lavage fluid of asthma patients has provided insights into lung-specific inflammation. ersnet.org

The stability of 11-dehydro Thromboxane B2 makes it an ideal target for measurement in various sample types. smolecule.comjpp.krakow.pl The application of highly sensitive analytical techniques, for which this compound is an indispensable tool, allows for the detection of this metabolite even at low concentrations. This enables researchers to probe the intricate biochemical changes occurring within distinct tissue microenvironments, which can be crucial for understanding disease pathogenesis and for developing targeted therapies.

Unraveling Complex Prostanoid Metabolic Networks and Their Interplay

The use of this compound is contributing to a deeper understanding of the complex and interconnected metabolic networks of prostanoids. Prostanoids, a subclass of eicosanoids that includes prostaglandins (B1171923) and thromboxanes, are derived from the cyclooxygenase (COX) pathway and are involved in a multitude of physiological and pathological processes. nih.govppm.edu.pl

Thromboxane A2, the parent compound of 11-dehydro Thromboxane B2, is just one of many bioactive lipids produced from arachidonic acid. jpp.krakow.plresearchgate.net There is a delicate balance and interplay between different prostanoids, which often have opposing effects. For example, Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, while prostacyclin (PGI2) is a vasodilator and inhibitor of platelet aggregation. jpp.krakow.plnih.gov

Research is now focused on how the metabolism of thromboxanes is interconnected with that of other prostanoids. For instance, studies have investigated the potential transformation of Prostaglandin D2 into 11-dehydro Thromboxane B2, suggesting a possible metabolic link. nih.gov By accurately quantifying key metabolites like 11-dehydro Thromboxane B2 using its deuterated standard, scientists can map these intricate metabolic pathways and understand how they are altered in disease states. This knowledge is crucial for predicting the systemic effects of drugs that target specific enzymes in the prostanoid synthesis cascade and for developing more effective therapeutic strategies with fewer off-target effects.

Q & A

Basic Research Questions

Q. What is the primary role of 11-dehydro Thromboxane B2-d4 in analytical workflows?

  • Methodological Answer : this compound (11-dehydro TXB2-d4) is a deuterated internal standard used for precise quantification of its non-deuterated counterpart, 11-dehydro TXB2, via mass spectrometry (MS). It compensates for matrix effects and ionization variability in biological samples. For example, in LC-MS workflows, researchers spike known concentrations of 11-dehydro TXB2-d4 into plasma or urine samples to generate calibration curves, enabling absolute quantification of endogenous 11-dehydro TXB2. This approach is critical for studies measuring thromboxane A2 (TXA2) activity, as 11-dehydro TXB2 is a stable plasma metabolite reflecting systemic TXA2 synthesis .

Q. How should researchers validate the use of 11-dehydro TXB2-d4 in LC-MS/MS assays?

  • Methodological Answer : Validation should include:

  • Linearity : Assess over the expected physiological range (e.g., 0.1–100 ng/mL in urine).
  • Recovery : Compare spiked vs. endogenous levels in pooled matrices.
  • Precision : Intra- and inter-day CVs <15% for reproducibility.
  • Ion Suppression : Test matrix effects using post-column infusion.
  • Stability : Evaluate freeze-thaw cycles and long-term storage (-80°C).
    Cross-validation with ELISA (e.g., using monoclonal antibodies) is recommended to confirm assay specificity, as immunoassays may cross-react with structurally similar metabolites .

Advanced Research Questions

Q. How do genetic variants influence 11-dehydro TXB2 levels, and how should this inform study design?

  • Methodological Answer : Genome-wide association studies (GWAS) have identified variants in PPARGC1B and CNTN4 linked to elevated urinary 11-dehydro TXB2, independent of aspirin use. Researchers must:

  • Stratify cohorts : Separate aspirin users/non-users, as aspirin suppresses platelet-derived TXA2 but not extraplatelet sources.
  • Adjust for covariates : Include age, renal function (creatinine), and cardiovascular risk factors.
  • Use LC-MS/MS : For higher specificity than ELISA, especially in genetic studies where subtle biomarker differences matter.
    Example: In the HACVD cohort, 11-dehydro TXB2-increasing alleles correlated with reduced cardiovascular event-free survival, highlighting its role as a prognostic biomarker .

Q. What are the key challenges in interpreting conflicting data on 11-dehydro TXB2 in pediatric populations?

  • Methodological Answer : Contradictions often arise from:

  • Sample handling : Thromboxanes degrade rapidly; immediate freezing (-80°C) and avoidance of freeze-thaw cycles are critical.
  • Dynamic vs. static measurements : Static TXB2 reflects acute platelet activation, while 11-dehydro TXB2 represents cumulative TXA2 synthesis.
  • Age-specific metabolism : Pediatric cohorts show higher inter-individual variability in urinary 11-dehydro TXB2 excretion.
    Solution: Use stable isotope dilution LC-MS/MS with 11-dehydro TXB2-d4 to normalize recovery and minimize pre-analytical variability .

Q. How can researchers differentiate intrarenal vs. systemic TXA2 synthesis using 11-dehydro TXB2-d4?

  • Methodological Answer :

  • Compartment-specific assays : Measure urinary 11-dehydro TXB2 (systemic TXA2) and 2,3-dinor TXB2 (intrarenal TXA2) alongside their deuterated standards.
  • Pharmacological inhibition : Use low-dose aspirin to suppress platelet COX-1, isolating renal COX-2-derived TXA2.
    Example: In hypertension studies, elevated 11-dehydro TXB2 but not 2,3-dinor TXB2 indicates systemic inflammation, while both markers rise in renal dysfunction .

Data Analysis and Experimental Design

Q. What statistical approaches resolve contradictions in thromboxane biomarker studies?

  • Methodological Answer :

  • Multivariate regression : Adjust for confounders like NSAID use, renal clearance, and lipid peroxidation.
  • Pathway analysis : Integrate 11-dehydro TXB2 with other eicosanoids (e.g., 6-keto PGF1α) to assess thromboxane-prostacyclin balance.
  • Machine learning : Cluster patients based on thromboxane/COX pathway profiles to identify subphenotypes.
    Case study: In aspirin-resistant patients, elevated 11-dehydro TXB2 with normal urinary TXB2 suggests non-platelet TXA2 sources (e.g., monocyte COX-2) .

Q. How should researchers address stability concerns during 11-dehydro TXB2-d4 storage?

  • Methodological Answer :

  • Storage conditions : Aliquot standards in amber vials under inert gas (argon) at -80°C to prevent oxidation.
  • Reconstitution : Use methanol:water (50:50) with 0.1% formic acid to enhance solubility and ionize analytes for MS.
  • Degradation monitoring : Regularly analyze QC samples spiked with 11-dehydro TXB2-d4 to detect signal drift.
    Reference: Cayman Chemical’s protocols recommend validating stability every 6 months for long-term studies .

Advanced Applications

Q. Can 11-dehydro TXB2-d4 be used to study thromboxane signaling in non-mammalian models?

  • Methodological Answer : Yes, but with modifications:

  • Matrix adaptation : Optimize extraction protocols for non-mammalian tissues (e.g., fish gills, insect hemolymph).
  • Cross-reactivity testing : Confirm antibody specificity in ELISA-based workflows.
  • Dose-response studies : Use deuterated standards to quantify interspecies differences in TXA2 metabolism.
    Example: Zebrafish studies utilize 11-dehydro TXB2-d4 to model COX inhibition effects on thrombogenesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.